![molecular formula C19H30O3Si B14285865 tert-Butyltris[(pent-4-yn-1-yl)oxy]silane CAS No. 137594-53-7](/img/structure/B14285865.png)
tert-Butyltris[(pent-4-yn-1-yl)oxy]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyltris[(pent-4-yn-1-yl)oxy]silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three pent-4-yn-1-yloxy groups and one tert-butyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyltris[(pent-4-yn-1-yl)oxy]silane typically involves the reaction of tert-butyltrichlorosilane with pent-4-yn-1-ol in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate silanol, which subsequently undergoes condensation to yield the desired product. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyltris[(pent-4-yn-1-yl)oxy]silane can undergo various chemical reactions, including:
Oxidation: The alkyne groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The alkyne groups can be reduced to alkenes or alkanes.
Substitution: The silicon-oxygen bonds can be cleaved and substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are commonly employed.
Substitution: Reagents like halogenating agents (e.g., thionyl chloride) or nucleophiles (e.g., Grignard reagents) are used.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various organosilicon compounds with different functional groups.
Aplicaciones Científicas De Investigación
tert-Butyltris[(pent-4-yn-1-yl)oxy]silane has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of complex organosilicon compounds and as a reagent in organic synthesis.
Biology: Potential use in the development of bioactive molecules and as a tool for studying biological processes.
Medicine: Investigated for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of tert-Butyltris[(pent-4-yn-1-yl)oxy]silane involves its ability to undergo various chemical transformations, which can be exploited in different applications. The molecular targets and pathways depend on the specific reactions and applications. For example, in drug delivery, the compound’s ability to form stable complexes with therapeutic agents can enhance their bioavailability and efficacy.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyldimethyl(pent-4-yn-1-yloxy)silane
- Di-tert-butylsilane
- tert-Butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate
Uniqueness
tert-Butyltris[(pent-4-yn-1-yl)oxy]silane is unique due to its three alkyne groups, which provide multiple reactive sites for chemical modifications. This makes it a versatile compound for various synthetic applications compared to similar compounds that may have fewer reactive sites or different functional groups.
Propiedades
Número CAS |
137594-53-7 |
|---|---|
Fórmula molecular |
C19H30O3Si |
Peso molecular |
334.5 g/mol |
Nombre IUPAC |
tert-butyl-tris(pent-4-ynoxy)silane |
InChI |
InChI=1S/C19H30O3Si/c1-7-10-13-16-20-23(19(4,5)6,21-17-14-11-8-2)22-18-15-12-9-3/h1-3H,10-18H2,4-6H3 |
Clave InChI |
JNFTZFZTJHXZOP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](OCCCC#C)(OCCCC#C)OCCCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


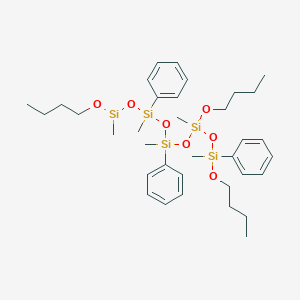
![2-[(2-Methoxyethoxy)methoxy]cyclohex-2-EN-1-one](/img/structure/B14285796.png)
![1,2,4-Triazolidine-3,5-dione, 4-[3-(1-pyrenyl)propyl]-](/img/structure/B14285797.png)

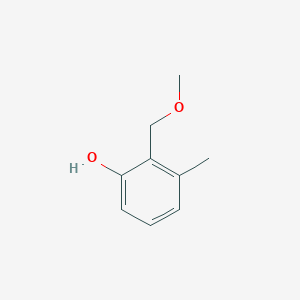
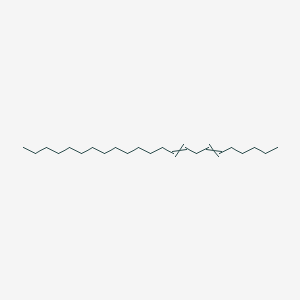
![2-[(Diethylalumanyl)methyl]-4,6-dimethylpyridine](/img/structure/B14285823.png)
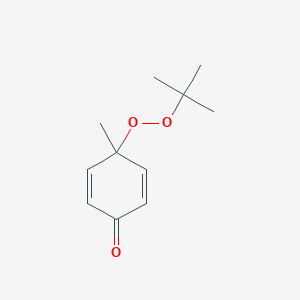
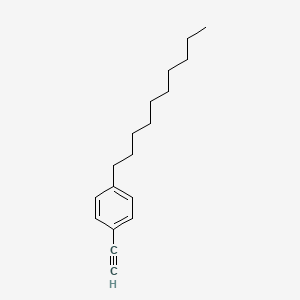
![Ethyl [(1,3-benzoxazol-2-yl)methyl]tert-butylphosphinate](/img/structure/B14285835.png)
![1-(4-Butylcyclohexyl)-4-[4-(4-pentylcyclohexyl)phenyl]benzene](/img/structure/B14285837.png)


![{2-(Methylsulfanyl)-1-[(4-nitrophenyl)methyl]-1H-imidazol-5-yl}methanol](/img/structure/B14285879.png)
